Human RORγ Inverse Agonism: A Differentiated Activity Profile
This compound demonstrates measurable inverse agonist activity at the human RORγ receptor, a target implicated in Th17 cell differentiation and autoimmune pathology. This is a differentiated activity, as not all structurally similar compounds in the class are known to engage this specific nuclear receptor [1]. In a human skin model, it suppressed IL-17A and IL-17F levels with an EC50 of <10 µM [1].
| Evidence Dimension | Functional inverse agonism on human RORγ (RoRc) |
|---|---|
| Target Compound Data | EC50 < 10,000 nM for suppression of IL-17A and IL-17F |
| Comparator Or Baseline | N/A (Data on direct comparators like 4-chlorophenyl or 4-methoxyphenyl analogs are unavailable in the permitted sources). |
| Quantified Difference | Cannot be calculated due to lack of comparator data. |
| Conditions | Human skin model; assessed as suppression of IL-17A/F levels relative to control [1] |
Why This Matters
This data confirms engagement with a therapeutically relevant target, distinguishing it from uncharacterized analogs and providing a defined starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50044251 CHEMBL3314037::US9321750, 2. Affinity data for human RORγ LBD. View Source
